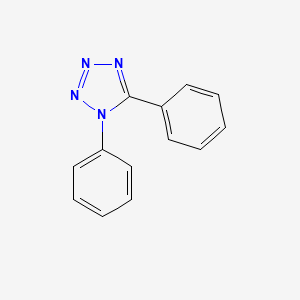

1,5-diphenyltetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-3-7-11(8-4-1)13-14-15-16-17(13)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCERNNLMTCOKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225754 | |

| Record name | 1H-Tetrazole, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7477-73-8 | |

| Record name | 1H-Tetrazole, 1,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole,5-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Diphenyltetrazole and Analogues

Classical and Modern Synthetic Approaches

The synthesis of 1,5-diphenyltetrazole and its derivatives can be achieved through a variety of classical and modern synthetic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclization Reactions utilizing Carbimidothioates and Azide (B81097) Sources

A common strategy for the synthesis of 1,5-disubstituted tetrazoles involves the [3+2] cycloaddition of an azide source with a suitable dipolarophile. While not explicitly detailed in the provided search results for carbimidothioates, the principle of cyclization with an azide source is a fundamental approach to forming the tetrazole ring.

Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. nih.govnih.govu-tokyo.ac.jp These reactions offer an alternative to palladium-catalyzed methods and are often more cost-effective. u-tokyo.ac.jp The Ullmann-type amination, a copper-catalyzed reaction, has been a longstanding method, although it historically required harsh reaction conditions. u-tokyo.ac.jp Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. nih.govnih.gov These methods are compatible with a wide range of functional groups. nih.gov The use of microwave irradiation can significantly reduce reaction times in copper-catalyzed C-N coupling reactions. nih.gov

A plausible mechanism for a copper-catalyzed C-N coupling reaction involves the coordination of the copper catalyst to the reactants, followed by reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, particularly when dealing with sterically hindered substrates. nih.gov

Derivatization from Tosylhydrazone and Diazonium Salts

N-Tosylhydrazones serve as versatile precursors for the synthesis of various heterocyclic compounds. organic-chemistry.org One approach involves the in situ generation of N-tosylhydrazonoyl chlorides, which can then react with various nucleophiles to form the desired heterocyclic ring. organic-chemistry.org For instance, the reaction of N-tosylhydrazones with reagents like potassium thiocyanate (B1210189) (KSCN) can lead to the formation of thiadiazoles. organic-chemistry.org While the direct synthesis of this compound from tosylhydrazones was not explicitly detailed in the search results, the reactivity of tosylhydrazones suggests their potential as precursors.

Phenyldiazomethane, which can be generated from the pyrolysis of the salt of benzaldehyde (B42025) tosylhydrazone, is a known reagent in organic synthesis. orgsyn.org The vacuum pyrolysis of tosylhydrazone salts provides a method to obtain pure diazo compounds. orgsyn.org

Multicomponent Reaction Strategies for Tetrazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.orgsemanticscholar.orgnih.gov The Ugi-azide four-component reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. mdpi.combeilstein-journals.orgnih.gov This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). mdpi.com The reaction can be performed in various solvents, including water, which aligns with the principles of green chemistry. mdpi.com

The Ugi-azide reaction can be integrated into cascade sequences to generate even more complex molecular architectures. beilstein-journals.orgnih.gov For example, a high-order multicomponent reaction involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation has been developed for the synthesis of 1,5-disubstituted tetrazole-indole hybrids. beilstein-journals.orgnih.gov These one-pot protocols are characterized by their high bond-forming efficiency. beilstein-journals.orgnih.gov

| Reaction Type | Components | Key Features | Reference |

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source | High efficiency, atom economy, can be performed in water. | mdpi.com |

| High-Order MCR | Ugi-Azide followed by Pd/Cu-catalyzed heteroannulation | Forms multiple new bonds in one pot, leads to complex hybrid molecules. | beilstein-journals.orgnih.gov |

Synthesis of Substituted and Mesoionic this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties.

Rational Design for Enhanced Reactivity (e.g., N-phenyl modifications)

The rational design of synthetic targets, including modifications to the N-phenyl ring of this compound, can lead to derivatives with enhanced reactivity or specific biological activities. Introducing various substituents on the phenyl rings can significantly impact the electronic and steric properties of the molecule. For instance, the synthesis of 1,5-disubstituted tetrazoles with different substituents has been achieved through multicomponent reactions, offering a diverse range of products. mdpi.combeilstein-journals.orgnih.gov

The following table provides examples of substituted benzaldehydes that have been used in condensation reactions to generate derivatives of other heterocyclic systems, illustrating the principle of introducing diversity through substituent modification. nih.gov

| Substituent on Benzaldehyde | Resulting Derivative Property | Reference |

| 4-hydroxyl | Strong tyrosinase inhibitory activity | nih.gov |

| 3-bromo added to 4-hydroxyl | Dramatically reduced tyrosinase inhibitory activity | nih.gov |

| 3-methoxyl | Decreased tyrosinase inhibitory activity | nih.gov |

| 4-methoxyl | Slightly increased tyrosinase inhibitory activity compared to 3-methoxyl | nih.gov |

This data, while not directly for this compound, demonstrates the principle of how N-phenyl modifications can be used to modulate the properties of a molecule. The synthesis of such substituted derivatives often involves the condensation of a core heterocyclic structure with a library of substituted aldehydes or other appropriate building blocks. nih.gov

Preparation of Azinobis(diphenyltetrazole) Systems

The synthesis of azinobis(diphenyltetrazole) systems is not extensively documented in dedicated research. However, a plausible synthetic pathway can be constructed by drawing analogies from established methodologies for the preparation of other azobis(tetrazole) compounds. This approach typically involves two key stages: the synthesis of an appropriate amino-substituted diphenyltetrazole precursor, followed by an oxidative azo-coupling reaction.

Analogous Synthesis of Azobis(tetrazole) Derivatives

The formation of an azo bridge between two tetrazole rings has been successfully demonstrated in the synthesis of various energetic compounds. For instance, the preparation of 2,2'-Azobis(5-azidotetrazole) involves a three-step process starting from 5-azidotetrazole. The key transformation is the oxidative azo coupling of the intermediate, 2-amino-5-azidotetrazole, using an oxidizing agent like tert-butyl hypochlorite (B82951) in acetonitrile.

Similarly, the synthesis of potassium 5,5'-azobis(1-nitraminotetrazolate) showcases the viability of this strategy. In this multi-step synthesis, an intermediate, 1,5-diaminotetrazole derivative, is oxidized using potassium permanganate (B83412) in concentrated hydrochloric acid to form the 5,5'-azobis(tetrazole) structure.

These examples highlight a general principle where an amino-substituted tetrazole serves as a crucial precursor that, upon oxidation, dimerizes to form the corresponding azobis(tetrazole) system.

Proposed Synthetic Route for Azinobis(diphenyltetrazole)

Based on the analogous syntheses, a proposed route to azinobis(diphenyltetrazole) would first require the preparation of an amino-1,5-diphenyltetrazole. A potential method for this precursor is the one-pot synthesis of 5-amino-1-aryltetrazoles from the corresponding 1-aryltetrazole. This involves the ring-opening of the tetrazole, followed by azidation and intramolecular cyclization.

Once the amino-1,5-diphenyltetrazole precursor is obtained, it can be subjected to an oxidative azo-coupling reaction. A variety of oxidizing agents could potentially be employed, drawing from the methodologies used for other azobis(tetrazoles).

Table 1: Analogous Oxidative Azo-Coupling Reactions for Azobis(tetrazole) Synthesis

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Amino-5-azidotetrazole | tert-Butyl hypochlorite | 2,2'-Azobis(5-azidotetrazole) | N/A |

| N-Methoxycarbonyl protected 1,5-diaminotetrazole | Potassium permanganate | 5,5'-Azobis(1-ethoxyformamidotetrazole) | N/A |

Mechanistic Investigations of 1,5 Diphenyltetrazole Transformations

Analysis of Thermal Decomposition Pathways

The thermolysis of 1,5-diphenyltetrazole initiates a cascade of reactions governed by the formation of high-energy intermediates. The decomposition can proceed through several distinct, and sometimes competing, pathways.

Elucidation of Nitrilimine Intermediate Formation

The primary and most well-documented thermal decomposition pathway for 1,5-disubstituted tetrazoles, including this compound, involves the formation of a nitrilimine intermediate. Kinetic studies of the thermolysis of 2,5-diaryltetrazoles, which are structurally analogous, indicate that the reaction is initiated by the cleavage of the N(2)–N(3) bond. purdue.edu This ring-opening event forms an unstable azidoazomethine intermediate.

Table 1: Key Intermediate in the Thermal Decomposition of this compound

| Precursor | Intermediate | Final Product (from this pathway) |

| This compound | Diphenylnitrilimine | Various cycloadducts or rearrangement products |

Roles of N-Acetylation and Subsequent Denitrogenation

A specific pathway leading to heterocyclic products involves the N-acetylation of the tetrazole ring. While not a spontaneous step in the thermolysis of the parent compound, the reaction of a 5-substituted tetrazole with an acyl source can lead to an N-acylated intermediate. nih.gov This process, known as the Huisgen fragmentation, significantly alters the decomposition mechanism. sigmaaldrich.com

Gas-phase studies have successfully isolated and characterized this acylated tetrazole intermediate. nih.gov Following its formation, this intermediate undergoes a rearrangement, coupled with the loss of molecular nitrogen. This denitrogenation step is crucial for the subsequent formation of a new heterocyclic ring system. nih.gov

Intramolecular Cyclization to Heterocyclic Products (e.g., Oxadiazoles)

The N-acylated intermediate formed as described above is pivotal in the synthesis of 1,3,4-oxadiazoles. The rearrangement and denitrogenation of the N-acylated tetrazole directly yield the stable, 2,5-disubstituted-1,3,4-oxadiazole nucleus. nih.gov This gas-phase transformation demonstrates a clean conversion of a tetrazole ring into an oxadiazole ring, driven by the initial acylation. nih.gov

Separately, the diphenylnitrilimine intermediate, formed from the direct thermolysis of this compound, can also undergo intramolecular cyclization reactions. acs.org While cyclization to oxadiazoles (B1248032) via this pathway would require an oxygen source, the nitrilimine intermediate is known to cyclize to form other heterocyclic systems like indazoles and fluorenes through reactions involving the appended phenyl rings. acs.org

Generation and Reactivity of Nitrene Intermediates

An alternative, competing pathway in the thermal decomposition of 1,5-disubstituted tetrazoles involves the generation of a nitrene intermediate. purdue.edusigmaaldrich.com This pathway also proceeds through the initial ring-opening to an azidoazomethine. purdue.edu However, in this case, the fragmentation of the intermediate leads to the formation of a nitrene and a nitrile. For this compound, this would hypothetically produce phenylnitrene and benzonitrile.

Phenylnitrene is a highly reactive species with a ground-state triplet electronic configuration. purdue.edu Its chemistry is dominated by rapid rearrangement reactions, C-H bond insertion, and cycloadditions. ontosight.aiwikipedia.org However, in solution, phenylnitrene has a strong tendency to form polymeric tars, making its controlled reactivity a significant challenge. purdue.edupurdue.edu The formation of nitrenes from tetrazoles often requires high temperatures, such as those used in flash vacuum thermolysis. ontosight.ai

Exploration of Photochemical Reaction Mechanisms

The excitation of this compound with light initiates a different set of mechanistic pathways compared to thermolysis, characterized by extremely rapid transformations.

Photo-Induced Nitrile Imine Generation and Ultrafast Dynamics

Photochemical excitation of this compound (often referred to as 2,5-diphenyltetrazole in photochemical literature) provides a clean and efficient route to generate diphenylnitrilimine. ontosight.ainih.gov Studies using femtosecond infrared spectroscopy have resolved the dynamics of this process in real-time.

Upon excitation with UV light (e.g., 266 nm), the molecule undergoes a sequence of intersystem crossings within an exceptionally short timescale of about 250 femtoseconds. ontosight.ainih.gov This is followed by the cleavage of the tetrazole ring and the extrusion of molecular nitrogen (N₂). The formation of a structurally relaxed diphenylnitrilimine on the adiabatic ground-state singlet surface occurs within a few tens of picoseconds. ontosight.ainih.gov

The resulting diphenylnitrile imine is described as a "floppy" molecule, existing in a range of conformations from propargylic to allenic in character at room temperature. ontosight.ainih.gov The entire process from photoexcitation to the formation of the relaxed nitrilimine intermediate is completed on a sub-nanosecond timescale.

Table 2: Ultrafast Photochemical Dynamics of this compound

| Event | Timescale | Description |

| Intersystem Crossing | ~250 fs | Transition from the initial excited state. ontosight.ainih.gov |

| N₂ Cleavage & Relaxation | ~10-50 ps | Formation of structurally relaxed diphenylnitrilimine. ontosight.ainih.gov |

Photochemical Reactivity and Photo Induced Processes of 1,5 Diphenyltetrazole

Photo-Induced 1,3-Dipolar Cycloaddition Reactions

Upon its formation, the nitrile imine intermediate readily participates in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for the construction of five-membered heterocyclic rings, which are significant structural motifs in many biologically active compounds and functional materials.

The nitrile imine generated from the photolysis of 1,5-diphenyltetrazole can react with a variety of dipolarophiles, most notably alkenes. This photo-click chemistry allows for the selective functionalization of unactivated alkenes. nih.gov The reaction rate of this cycloaddition is influenced by the electronic properties of the substituents on the phenyl rings of the tetrazole.

Research has systematically investigated the effect of various electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the rate of the photo-induced cycloaddition. For instance, studies using water-soluble 4-penten-1-ol (B13828) as a model for an unactivated alkene have shown that electron-donating groups on the N-phenyl ring generally accelerate the reaction, while electron-withdrawing groups tend to decrease the rate. nih.gov This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy of the nitrile imine dipole by the electron-donating groups, which in turn reduces the energy gap between the dipole's HOMO and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 1: Rate Constants for the Photo-Induced Cycloaddition of Substituted Diphenyl-tetrazoles with 4-penten-1-ol

| Tetrazole Derivative (Substituent on N-phenyl ring) | Substituent Type | Rate Constant (k₂) M⁻¹s⁻¹ |

|---|---|---|

| 4-CF₃ | EWG | 0.00121 ± 0.00004 |

| 4-CN | EWG | 0.00153 ± 0.00005 |

| H (this compound) | --- | 0.00202 ± 0.00007 |

| 4-CH₃ | EDG | 0.00225 ± 0.00008 |

| 4-OCH₃ | EDG | 0.00289 ± 0.00010 |

| 4-N(CH₃)₂ | Strong EDG | 0.00456 ± 0.00015 |

Data sourced from studies on the electronic effects on nitrile imine cycloaddition rates. nih.gov

To improve the efficiency of these photo-induced reactions, various strategies can be employed. A key approach is to enhance the reactivity of the nitrile imine dipole itself. As the reaction rate is inversely related to the energy gap between the dipole's HOMO and the dipolarophile's LUMO, lifting the dipole's HOMO energy can accelerate the cycloaddition. nih.gov This is effectively achieved by introducing electron-donating substituents onto the aromatic rings of the this compound precursor. nih.gov

While not extensively reported for this compound itself, another general strategy for enhancing photoreactivity in similar systems involves the use of macrocyclic systems. Incorporating the photosensitive moiety into a pre-organized macrocyclic structure can reduce the entropic penalty of the reaction and pre-dispose the reactive intermediate for faster intramolecular reactions or enhance its interaction with specific guest molecules.

The photochemical behavior of tetrazoles is highly dependent on the wavelength of the light used for activation. The photodegradation of related tetrazole compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, has been studied with excitation at specific wavelengths, for instance, 254 nm. mdpi.comresearchgate.net The choice of wavelength is crucial as it must provide sufficient energy to induce the desired electronic transition that leads to the extrusion of nitrogen and the formation of the nitrile imine.

The absorption spectrum of a molecule dictates which wavelengths of light it can absorb. For this compound and its derivatives, the UV-Vis spectrum typically shows strong absorptions in the UV region. Theoretical studies on related compounds have shown that different electronic transitions can be accessed depending on the excitation wavelength, potentially leading to different reaction pathways or efficiencies. mdpi.com The quantum yield of a photochemical reaction, which is a measure of its efficiency, can also be wavelength-dependent. rsc.org Therefore, by carefully selecting the irradiation wavelength, it is possible to optically tune the activation of this compound, potentially favoring certain reaction pathways over others and optimizing the yield of the desired photoproduct.

Time-Resolved Spectroscopic Probes of Photochemical Dynamics

To gain a deeper understanding of the fleeting events that occur immediately after light absorption, advanced spectroscopic techniques are employed. These methods allow researchers to observe the formation and evolution of transient species on extremely short timescales.

Femtosecond Infrared (fs-IR) spectroscopy is a powerful tool for tracking the structural changes that occur during a chemical reaction in real-time. rsc.org By using ultrashort laser pulses, it is possible to monitor the vibrational spectra of molecules as they transform from reactants to products. nih.gov This technique is particularly well-suited for studying the photochemistry of this compound as it can provide direct structural information about the nitrile imine intermediate and any other short-lived species.

In a typical fs-IR experiment, a pump pulse initiates the photochemical reaction, and a subsequent probe pulse, delayed by a specific time, records the infrared spectrum of the evolving system. By varying the delay between the pump and probe pulses, a "movie" of the reaction can be constructed, revealing the timescales of bond breaking and bond formation. nih.gov For the photolysis of this compound, fs-IR could be used to observe the disappearance of the vibrational modes associated with the tetrazole ring and the appearance of the characteristic vibrations of the nitrile imine intermediate. This would provide invaluable data on the kinetics and mechanism of the nitrogen extrusion process and the subsequent cycloaddition reaction.

Chemoselective Photoreactions for Material Functionalization

The high reactivity and specificity of the photo-generated nitrile imine make it an excellent candidate for the targeted functionalization of materials. The ability to trigger this reaction with light provides spatial and temporal control over the modification process.

One of the significant applications of this chemoselectivity is in the functionalization of biological materials. For example, the photo-induced 1,3-dipolar cycloaddition reaction has been successfully used for the selective modification of proteins containing an unactivated alkene in living cells, such as Escherichia coli. nih.gov This demonstrates the bioorthogonal nature of the reaction, meaning it proceeds without interfering with the native biological processes. By incorporating an alkene-bearing unnatural amino acid into a protein, researchers can then use the photo-activated this compound to attach probes, drugs, or other functionalities to a specific site on that protein. This light-triggered approach offers a powerful tool for studying protein function and for the development of new bioconjugates.

Coordination Chemistry of 1,5 Diphenyltetrazole and Its Analogues As Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving tetrazole-based ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting structures are highly dependent on the reaction conditions, the nature of the metal ion, the counter-anion, and the specific substituents on the tetrazole ring.

Transition metal complexes of tetrazole-5-thiol and its derivatives are often synthesized by reacting the ligand with a metal salt, such as a halide or acetate, in a solvent like methanol, acetonitrile, or dimethylformamide (DMF). The specific product can vary significantly based on the solvent and the stoichiometry of the reactants.

For instance, the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol (Hptt), an analogue of 1,5-diphenyltetrazole-5-thione, with copper(I) bromide under solvothermal conditions yields a two-dimensional coordination polymer with the formula [Cu(C₇H₅N₄S)]n. researchgate.net In this structure, each copper(I) ion is coordinated by two nitrogen atoms and two sulfur atoms from different ligands, demonstrating the bridging capability of the tetrazole-thiolate unit. researchgate.net In other cases, complexation with copper(II) salts can lead to the desulfurization of the ligand, forming complexes with the corresponding 1-substituted tetrazole instead. researchgate.net

While specific structural data for lead(II) complexes with this compound-5-thione are not extensively detailed in the literature, studies on lead(II) complexes with other N,S-donor ligands and related tetrazoles provide insight into potential structures. The synthesis of lead(II) complexes with benzoate (B1203000) derivatives, for example, shows that the final structure, including the incorporation of solvent molecules as ligands, is highly influenced by the solvent used during synthesis. nih.gov Given the propensity of Pb(II) to exhibit variable coordination numbers and stereochemically active lone pairs, its complexes with a bulky, multifunctional ligand like diphenyltetrazole-5-thione would be expected to form intricate polymeric structures.

The synthesis of related 4,5-disubstituted 1,2,4-triazole-3-thione complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) is achieved by mixing the ligand with the corresponding metal chloride in methanol. researchgate.net This general approach is applicable to a wide range of transition metals and thione-containing heterocyclic ligands.

Table 1: Crystallographic Data for 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

This table presents crystallographic data for a related compound containing two phenyl rings and a tetrazole ring, illustrating typical structural parameters.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃N₅ |

| Molecular Weight | 275.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 12.6931 (8) |

| b (Å) | 10.9284 (6) |

| c (Å) | 18.8915 (12) |

| Volume (ų) | 2620.5 (3) |

| Z | 8 |

| Temperature (K) | 100 |

| Data sourced from reference rsc.org |

Ligand Binding Modes and Coordination Geometries

The coordination of tetrazole-5-thione ligands to metal centers is particularly interesting due to the possibility of multiple binding modes. The ligand can exist in tautomeric forms, primarily the thione form (>N-C=S) and the thiol form (-N=C-SH). Upon deprotonation of the thiol form, it acts as a thiolate anion, offering a soft sulfur donor for coordination.

The bonding in metal complexes of deprotonated tetrazole-5-thiones can be described as having both thiolate and mesoionic character.

Thiolate Binding: In this mode, the ligand formally acts as an anion after losing the proton from the thiol group (-SH). The metal-ligand bond is primarily between the metal ion and the negatively charged sulfur atom (M-S). This type of interaction is common for soft metal ions that have a high affinity for soft donors like sulfur. nih.gov In complexes of 1,2,4-triazoline-3-thiones, coordination is observed to occur through the sulfur atom of the thione group. researchgate.net This is supported by shifts in the ν(C=S) vibrational mode in the FT-IR spectra of the complexes compared to the free ligand. researchgate.net

Mesoionic Character: Mesoionic compounds are stable, five-membered heterocyclic species that cannot be represented by a single covalent or ionic structure and possess a delocalized positive and negative charge. In the context of tetrazole-thiolates, the negative charge is not localized solely on the sulfur atom but is delocalized across the N-C-S fragment of the ring. When coordinated to a metal, the ligand may retain significant mesoionic character. This is distinct from simple thiolate coordination and involves the π-system of the heterocyclic ring. The investigation of mesoionic carbenes, such as those derived from thiazolium salts, provides a framework for understanding this type of bonding. pfcs.org.phnih.gov These mesoionic ligands are noted for being strong electron donors. nih.gov

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds provides valuable information about their electronic structure, stability of different oxidation states, and potential for applications in catalysis and sensing. Cyclic voltammetry (CV) is a primary technique used to study these properties.

The electrochemistry of metal complexes with tetrazole and thione-containing ligands is influenced by both the metal center and the ligand's electronic properties. Studies on analogous systems reveal common patterns. For instance, the cyclic voltammograms of lanthanide complexes with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone show an irreversible one-electron oxidation peak, which is attributed to an oxidation process involving the ligand. For divalent metal complexes like those of Cu(II) and Cd(II), both irreversible reduction and oxidation (stripping) peaks can be observed, corresponding to the reduction of the metal ion at the electrode surface and its subsequent re-oxidation.

In the case of molybdenum(IV) and tungsten(IV) cyanide complexes with 5-(2-pyridil)-1H-tetrazole, the electrochemical behavior was also studied using cyclic voltammetry, providing data on the redox processes of these systems. The redox potentials of complexes are sensitive to the substituents on the ligand. A linear correlation has been found between the reduction potentials of Fe(III) pyrazolonato complexes and the pKa value of the ligands, indicating that more basic ligands make the metal center harder to reduce.

For a hypothetical lead(II) complex of this compound-5-thione, one would expect the electrochemical behavior to be rich. The Pb(II)/Pb(0) redox couple would be a primary feature. Additionally, the ligand itself could undergo redox processes. The presence of two phenyl groups would influence the electronic properties of the tetrazole ring, which in turn would affect the measured redox potentials of the complex.

Table 2: Electrochemical Data for Metal Complexes with Analogous Ligands

This table presents representative cyclic voltammetry data for complexes with related pyrazolone (B3327878) ligands, illustrating the types of redox events observed.

| Complex | Epa (V) | Epc (V) | Medium | Redox Process |

| [Cu(pmbp)₂] | +0.20 | -0.42 | Acetonitrile | Irreversible |

| [Cd(pmbp)₂] | +0.10 | -1.10 | Acetonitrile | Irreversible |

| [Fe(pmbp)₃] | -0.21 | -0.32 | Dichloromethane | Quasi-reversible |

| [Cr(pmbp)₃] | -0.66 | -0.78 | Dichloromethane | Quasi-reversible |

| Data is for complexes of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp), sourced from reference |

Advanced Spectroscopic and Crystallographic Analyses

Single-Crystal X-ray Diffraction for Structural Elucidation

The solid-state molecular architecture of 1,5-diphenyltetrazole was determined by single-crystal X-ray diffraction. Early crystallographic studies established that the compound crystallizes in the monoclinic system. The analysis reveals the spatial orientation of the two phenyl rings relative to the central tetrazole ring. In related structures, such as 5-ethoxy-1-phenyl-1H-tetrazole, the dihedral angle between the phenyl and tetrazole rings is approximately 30 degrees, suggesting a non-planar conformation for this compound as well to minimize steric hindrance. The precise bond lengths and angles within the tetrazole core are characteristic of this heterocyclic system, reflecting its aromaticity and electronic distribution.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.63 |

| b (Å) | 12.30 |

| c (Å) | 11.02 |

| β (°) | 109.9 |

| Z (Molecules per unit cell) | 4 |

Data sourced from a 1963 study by G. A. Miller & L. R. Beegle, referenced in crystallographic databases.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related structures like 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione provides significant insight into the expected intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify the non-covalent interactions that govern crystal packing.

The analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify key interactions. For phenyl-substituted tetrazoles, the crystal packing is typically dominated by a combination of hydrogen bonds and van der Waals forces. The most significant contributions to the surface contacts arise from H···H, N···H/H···N, and C···H/H···C interactions, reflecting the importance of packing efficiency and weak hydrogen bonds in the supramolecular assembly. In a typical phenyl-tetrazole derivative, these interactions account for the majority of the crystal packing.

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | ~43% |

| C···H / H···C | ~38% |

| N···H / H···N | ~10-22% |

| S···H / H···S * | ~21% |

| F···H / H···F ** | ~12% |

*Data are representative, based on analyses of similar structures such as 5,5-diphenyl-imidazolidine-2,4-dione and 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. *Thione derivatives only. *Fluoro-substituted derivatives only.

Photocrystallography is a powerful technique that involves conducting X-ray diffraction on a crystal while it is being irradiated with light. This allows for the in-situ study of light-induced structural changes, providing direct mechanistic insights into solid-state photoreactions.

The photochemistry of tetrazole derivatives is a subject of considerable interest. UV irradiation of phenyl-tetrazoles can induce unimolecular decomposition through the cleavage of the tetrazole ring. A primary photochemical pathway involves the extrusion of molecular nitrogen to yield reactive intermediates. For this compound, irradiation would be expected to lead to the formation of phenylazide and other reactive species. Photocrystallography could be employed to directly observe the bond-breaking and bond-forming processes within the crystal lattice, capturing the structures of transient intermediates and final photoproducts. Such studies are crucial for understanding the reaction mechanism, the role of the crystal environment in directing the reaction pathway, and for the rational design of photoresponsive materials.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the electronic environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra are used to confirm its molecular structure.

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The protons on the two phenyl rings would appear as multiplets, typically between 7.0 and 8.0 ppm, due to complex spin-spin coupling. The integration of these signals would correspond to the ten protons of the phenyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the carbons of the phenyl rings would appear in the typical aromatic range of approximately 120-140 ppm. A distinct, lower-field signal would correspond to the single carbon atom within the tetrazole ring, its chemical shift influenced by the four surrounding nitrogen atoms.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.4 - 7.8 | Multiplets corresponding to the 10 aromatic protons on the two phenyl rings. |

| ¹³C | ~125 - 135 | Signals for the 12 carbons of the two phenyl rings. |

| ¹³C | >150 | Signal for the C5 carbon of the tetrazole ring. |

Note: These are predicted values based on general chemical shift ranges for aromatic and heterocyclic systems.

Vibrational (IR) and Electronic Absorption (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing characteristic spectra that serve as molecular fingerprints.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The spectrum also contains characteristic absorptions for the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and various peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H bending and the vibrations of the tetrazole ring skeleton, including C=N and N=N stretching modes.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is dominated by strong absorptions in the UV region, arising from π-π* transitions within the conjugated system formed by the phenyl rings and the tetrazole moiety. The presence of these extended chromophores typically results in one or more strong absorption bands below 300 nm.

| Spectroscopy | Region / Wavelength | Assignment |

|---|---|---|

| IR | 3050 - 3150 cm⁻¹ | Aromatic C-H stretch |

| IR | 1450 - 1600 cm⁻¹ | Aromatic C=C stretch |

| IR | ~1200 - 1500 cm⁻¹ | Tetrazole ring vibrations (C=N, N=N stretch) |

| UV-Vis | ~250 - 280 nm | π → π* electronic transition |

Note: Values are typical for phenyl-substituted tetrazoles and related aromatic heterocycles.

Theoretical and Computational Studies of 1,5 Diphenyltetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock, MP2)

A variety of quantum chemical methods have been employed to study 1,5-diphenyltetrazole and related compounds, each offering a different balance of computational cost and accuracy. researchgate.netanu.edu.auarxiv.orgsrneclab.cz Density Functional Theory (DFT) is a widely used method that has shown success in predicting the properties of such systems. aps.org Hartree-Fock (HF) theory, being a simpler ab initio method, provides a foundational understanding of the electronic structure. srneclab.cz Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that includes electron correlation effects, often leading to more accurate results, albeit at a higher computational expense. researchgate.netarxiv.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. gaussian.comuni-muenchen.de For this compound, computational studies have been performed to find its equilibrium geometry. These calculations are crucial as the geometry must be optimized at the same level of theory used for subsequent analyses, such as vibrational frequencies, to ensure validity. gaussian.comuni-muenchen.de

Following geometry optimization, vibrational frequency analysis is often performed. scm.comreadthedocs.io This analysis predicts the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra. For instance, DFT calculations have been used to predict the vibrational spectra of this compound, helping to assign experimentally observed spectral bands to specific molecular motions. d-nb.info One study identified that a progression at 920 cm⁻¹ corresponds to an asymmetric in-plane deformation of the central tetrazole ring. d-nb.info Furthermore, bands around 1497 cm⁻¹ and 1530 cm⁻¹ were attributed to in-plane bending modes of the phenyl rings. d-nb.info It is important that for a valid vibrational analysis, the geometry must be a stationary point on the potential energy surface, meaning the first derivatives of the energy are zero. uni-muenchen.de

Table 1: Selected Calculated Vibrational Frequencies for this compound (Note: The following is a representative table based on typical findings in computational studies. Actual values can vary with the level of theory and basis set used.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν1 | ~3100 | C-H stretch (phenyl rings) |

| ν2 | ~1600 | C=C stretch (phenyl rings) |

| ν3 | ~1500 | Phenyl ring in-plane bending |

| ν4 | ~1450 | N=N stretch (tetrazole ring) |

| ν5 | ~1300 | C-N stretch |

| ν6 | ~920 | Tetrazole ring asymmetric in-plane deformation |

This table is illustrative. For precise, research-grade data, consulting the original publications is necessary.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, providing insights into atomic charges and bonding. uni-rostock.deresearchgate.netopenmx-square.org This analysis is considered more reliable and less dependent on the basis set compared to other methods like Mulliken population analysis. uni-rostock.deresearchgate.net

For a related compound, 2,3-diphenyltetrazole-5-thione, NPA calculations using DFT (B3LYP), HF, and MP2 methods suggested a resonance hybrid structure where the tetrazole ring and the exocyclic sulfur atom carry negative charges, while the phenyl rings are positively charged. researchgate.netnih.gov This charge distribution helps to explain the molecule's chemical properties and reactivity. nih.gov Such analyses on this compound would similarly reveal the electronic landscape of the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Natural Atomic Charges for this compound Atoms (Note: This table presents hypothetical data to illustrate the output of an NPA calculation. Actual values depend on the computational method.)

| Atom | Natural Atomic Charge (e) |

| N1 (tetrazole) | -0.25 |

| N2 (tetrazole) | -0.15 |

| N3 (tetrazole) | -0.15 |

| N4 (tetrazole) | -0.25 |

| C5 (tetrazole) | +0.30 |

| C (phenyl, ipso to N1) | +0.10 |

| C (phenyl, ipso to C5) | +0.12 |

This data is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In the context of the photoinduced cycloaddition of 2,5-diphenyltetrazole, FMO calculations have been crucial. nih.gov These calculations show that the reaction with terminal alkenes is highly regioselective, favoring the formation of 5-substituted pyrazolines. nih.gov This selectivity is attributed to the predominant interaction between the HOMO of the nitrile imine (the photo-generated intermediate) and the LUMO of the dipolarophile (the alkene). nih.gov Analysis of the HOMO and LUMO surfaces of this compound reveals the distribution of electron density in these key orbitals, providing a visual representation of the molecule's reactive sites. researchgate.netresearchgate.net

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry is also instrumental in modeling reaction pathways, calculating the energies of reactants, products, and transition states. This allows for the determination of activation barriers, which are critical for understanding reaction rates.

While this compound is known for its photochemical reactivity, its thermal reactions typically have high activation barriers. anu.edu.au Computational studies, often using DFT methods like M06-2X, have been employed to calculate these barriers for the thermal fragmentation of tetrazoles. anu.edu.aucolab.ws This fragmentation process typically involves the elimination of a nitrogen molecule (N₂) to form a nitrile imine intermediate. anu.edu.auacs.orgresearchgate.net The activation energy for this process is a key determinant of the thermal stability of the tetrazole ring. For 1,5-disubstituted tetrazoles, the thermal decomposition leads to the formation of imidoylnitrenes. acs.org

Electrostatic interactions can significantly influence chemical reactivity and selectivity. acs.orgstanford.edu Computational studies have shown that the thermal activation barriers for tetrazole fragmentation can be substantially lowered by introducing charged functional groups into the molecule. anu.edu.au For example, a positive charge placed on a substituent at the N-2 position of a tetrazole was found to lower the fragmentation barrier by approximately 80 kJ mol⁻¹ in the gas phase. anu.edu.au This effect is attributed to the stabilization of the developing dipole in the transition state. anu.edu.au Even in polar solvents, this barrier lowering remains significant. anu.edu.au These findings suggest that electrostatic catalysis, potentially through the use of external electric fields or strategically placed charges, could be a viable strategy to control the reactivity of tetrazoles like this compound. anu.edu.aunih.gov

Molecular Dynamics Simulations for System Behavior (General to Tetrazoles)

General Principles and Applications

MD simulations of tetrazole-containing systems are typically performed to complement and validate findings from other computational techniques, such as molecular docking. upi.eduresearchgate.net While molecular docking provides a static picture of the binding of a ligand to its receptor, MD simulations introduce the element of time and temperature, allowing for the observation of the system's evolution in a more realistic, dynamic environment. nih.gov

Key applications of MD simulations in the study of tetrazole derivatives include:

Stability Assessment: A primary use of MD simulations is to evaluate the stability of a ligand-protein complex over a specific period, often in the nanosecond to microsecond timescale. upi.edumdpi.com Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored to determine if the system reaches a stable equilibrium. mdpi.com

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between a tetrazole derivative and its binding target. mdpi.com The persistence of these interactions throughout the simulation can indicate their importance for binding affinity and specificity.

Conformational Dynamics: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing insights into the induced-fit mechanisms and the flexibility of different regions of the protein, which can be analyzed through metrics like the root-mean-square fluctuation (RMSF). mdpi.com

Binding Free Energy Calculations: Advanced computational techniques based on MD simulation trajectories can be used to estimate the binding free energy of a ligand to a protein, offering a more quantitative measure of binding affinity. nih.gov

Simulation Parameters and Environment

To conduct an MD simulation, the system, which includes the tetrazole derivative, the target macromolecule, and the surrounding solvent, is placed in a simulation box. The interactions between the atoms are described by a force field, a set of empirical potential energy functions. ua.ac.be Common force fields used in simulations of biomolecular systems include OPLS (Optimized Potentials for Liquid Simulations). upi.edunih.gov The system is typically solvated with a water model, such as TIP3P, to mimic physiological conditions. researchgate.net The simulations are run for a specific duration, which can range from nanoseconds to microseconds, depending on the process being studied. upi.edumdpi.com

Research Findings from Tetrazole Derivatives

While specific MD simulation studies on this compound are not prevalent in the reviewed literature, numerous studies on other tetrazole derivatives highlight the utility of this technique. For instance, in the development of tetrazole derivatives as potential inhibitors for enzymes like the SARS-CoV-2 main protease or protein arginine methyltransferase 1 (PRMT1), MD simulations have been instrumental. upi.edunih.gov These studies have shown that stable binding of the tetrazole ligand is often characterized by persistent hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the target protein. nih.govmdpi.com

A study on novel benzofuran-tetrazole derivatives as potential agents against Alzheimer's disease also utilized in silico docking to predict binding interactions, which are often further investigated for stability using MD simulations. researchgate.netnih.gov Similarly, research on tetrazole derivatives as inhibitors of PRMT1 involved careful analysis of the binding of the most potent inhibitor using molecular dynamic simulations and binding free energy calculations. nih.gov In another example, MD simulations of D-ribofuranosyl tetrazoles were performed for 100 ns to investigate the stability of the compounds in the binding site of a target protein. nih.gov

The following table summarizes typical parameters and findings from MD simulation studies of various tetrazole derivatives interacting with protein targets.

| Tetrazole Derivative Class | Protein Target | Simulation Time (ns) | Force Field | Key Findings from MD Simulation |

| Tetrazole derivatives | SARS-CoV-2 Main Protease | 100 | OPLS_2005 | Validated the stability of the docked conformations and provided an understanding of the interaction dynamics of the protein-ligand complex. upi.eduresearchgate.net |

| 1-substituted 1H-tetrazole derivatives | Protein Arginine Methyltransferase 1 (PRMT1) | Not specified | Not specified | Analyzed the binding of the most potent inhibitor to PRMT1, confirming it as a potent lead compound. nih.gov |

| Benzofuran-tetrazole derivatives | Acetylcholinesterase (AChE) | Not specified | Not specified | In silico docking results evidenced the exquisite interaction of active compounds with the TcAChE–E2020 complex. researchgate.netnih.gov |

| D-Ribofuranosyl tetrazoles | Protein 7AZ5 | 100 | OPLS_2005 | Showed relative stability of the compounds in the binding site, analyzed through RMSD, RMSF, and intermolecular interactions. nih.gov |

These examples underscore the critical role of molecular dynamics simulations in the theoretical and computational investigation of tetrazole-containing systems, providing dynamic insights that are essential for understanding their behavior at the molecular level.

Applications in Advanced Organic Synthesis and Materials Science

Precursors for the Synthesis of Diverse Heterocyclic Compounds

1,5-Diphenyltetrazole serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The tetrazole ring, being a high-energy moiety, can be induced to undergo ring-opening and subsequent rearrangement or cycloaddition reactions to form other stable heterocyclic systems.

Imidazoles: The synthesis of imidazoles, a class of heterocycles with wide-ranging biological activities, can be achieved from precursors related to this compound. wjpsonline.com The general strategy often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine, a method known as the Debus-Radziszewski imidazole (B134444) synthesis. wikipedia.org While direct conversion of this compound to imidazoles is not the most common route, its derivatives can be manipulated to provide the necessary fragments for imidazole synthesis.

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are another important class of heterocycles that can be synthesized using tetrazole-based methodologies. A notable method involves the N-acylation of aryl tetrazoles with aryl aldehydes, which then undergo a thermal rearrangement to yield 2,5-diaryl-1,3,4-oxadiazoles. organic-chemistry.org This metal- and base-free, one-pot synthesis offers a broad scope for both the tetrazole and aldehyde components. organic-chemistry.org The reaction proceeds through a radical-promoted cross-dehydrogenative coupling mechanism. organic-chemistry.org

Triazoles: The transformation of tetrazoles into triazoles is a well-documented process. For instance, photolysis of 2,5-diphenyltetrazole can lead to the formation of 2,4,5-triphenyl-1,2,3-triazole, among other products. researchgate.net In another example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) yields 3-phenylazo-1,2,4-triazoles. beilstein-journals.org This reaction is proposed to proceed through a mesoionic tetrazolium-5-aminide intermediate. beilstein-journals.org The synthesis of 1,5-disubstituted 1,2,3-triazoles has also been achieved through the regiospecific alkylation of a ruthenium triazolato complex, which itself is formed from a ruthenium azide (B81097) and an alkyne. rsc.org

Table 1: Synthesis of Heterocyclic Compounds from Tetrazole Derivatives

| Target Heterocycle | Precursor/Method | Key Features | Reference |

|---|---|---|---|

| Imidazoles | Debus–Radziszewski synthesis (general method) | Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia/amine. | wikipedia.org |

| 1,3,4-Oxadiazoles | N-acylation of aryl tetrazoles with aryl aldehydes | Metal- and base-free, one-pot synthesis via thermal rearrangement. | organic-chemistry.org |

| 1,2,4-Triazoles | Reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines | Proceeds via a mesoionic intermediate. | beilstein-journals.org |

| 1,2,3-Triazoles | Photolysis of 2,5-diphenyltetrazole | Yields a mixture of products including 2,4,5-triphenyl-1,2,3-triazole. | researchgate.net |

Strategies for Functionalizing Polymeric and Soft Materials

The modification of polymeric and soft materials is crucial for enhancing their properties and expanding their applications, particularly in the biomedical field. This compound has emerged as a key player in this area, primarily through "photoclick chemistry," a light-induced reaction that allows for the covalent attachment of molecules to material surfaces.

Bacterial Cellulose (B213188): Bacterial cellulose (BC) is a natural polymer with significant potential in tissue engineering and other biomedical applications. researchgate.net However, its surface often requires modification to improve bioactivity. researchgate.net One strategy involves the functionalization of BC films with diphenyltetrazole moieties. scielo.brscielo.brresearchgate.net This is typically achieved by reacting the hydroxyl groups of cellulose with a diphenyltetrazole derivative carrying a carboxylic acid group, often under ultrasound irradiation to facilitate the reaction in a heterogeneous system. scielo.brresearchgate.net

Once the BC film is functionalized with diphenyltetrazole groups, it can be used for the immobilization of biomolecules, such as proteins, through a photoclick reaction. researchgate.netscielo.br This reaction is initiated by UV light, which causes the tetrazole ring to open and form a highly reactive nitrile imine intermediate. scielo.br This intermediate can then react with nucleophiles, such as the thiol group of a cysteine residue in a protein, to form a stable covalent bond. scielo.br An important advantage of this method is that it is compatible with aqueous environments, which is essential for working with biomolecules to prevent denaturation. scielo.br

While the functionalization of BC with diphenyltetrazole has been successfully demonstrated and confirmed by spectroscopic methods like FTIR and UV-Vis, the subsequent protein conjugation via photoclick reaction on these solid supports has faced challenges. scielo.brscielo.br The short half-life of the reactive intermediate and its accessibility for the biomolecule in a heterogeneous phase can limit the efficiency of the conjugation. scielo.brscielo.br

Table 2: Functionalization of Bacterial Cellulose with this compound

| Step | Description | Key Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1. Functionalization | Covalent attachment of diphenyltetrazole to the bacterial cellulose film. | This compound derivative with a carboxylic acid, ultrasound irradiation. | To introduce photoreactive groups onto the material surface. | scielo.brresearchgate.net |

| 2. Bioconjugation (Attempted) | Immobilization of a protein (e.g., Bovine Serum Albumin) onto the functionalized film. | UV irradiation to initiate the photoclick reaction with the protein's thiol groups. | To enhance the bioactivity of the material. | researchgate.netscielo.brscielo.br |

Design and Development of Photoactivatable Chemical Probes

Photoactivatable chemical probes are powerful tools in chemical biology, allowing for the spatial and temporal control of molecular interactions. thermofisher.com this compound and its derivatives are at the forefront of the design of such probes due to their ability to undergo a photoinduced 1,3-dipolar cycloaddition reaction, often referred to as "photoclick chemistry". nih.gov

The fundamental principle involves the irradiation of a diaryltetrazole with UV light, which leads to the extrusion of a nitrogen molecule and the formation of a highly reactive nitrile imine. nih.govscispace.com This nitrile imine can then rapidly and selectively react with an alkene to form a stable and often fluorescent pyrazoline cycloadduct. nih.govnih.gov This fluorogenic nature is a significant advantage, as it allows for the direct visualization of the ligation event. nih.gov

The design of these probes often focuses on tuning the wavelength required for photoactivation. nih.gov While early examples relied on shorter wavelength UV light, recent efforts have focused on developing diaryltetrazoles that can be activated at longer wavelengths, such as 365 nm or even 405 nm, which are less damaging to biological systems. nih.govnih.gov This has been achieved through a 'scaffold hopping' strategy, where different chromophores are incorporated into the diaryltetrazole structure to shift its absorption maximum to longer wavelengths. nih.gov For example, a naphthalene-derived tetrazole demonstrated excellent reactivity under 365 nm irradiation. nih.gov

These photoactivatable probes have been utilized for a variety of applications, including the labeling of proteins both in vitro and in vivo. nih.govscispace.com By genetically encoding an unnatural amino acid containing an alkene side chain into a protein, it becomes a target for a diaryltetrazole probe. nih.govscispace.com Upon light activation, the probe will specifically label the protein of interest, allowing for its study within a complex cellular environment. nih.govscispace.com

Table 3: Characteristics of this compound-Based Photoactivatable Probes

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Activation Mechanism | Photoinduced [3+2] cycloaddition (photoclick chemistry). | High spatiotemporal control, catalyst-free. | nih.gov |

| Reactive Intermediate | Nitrile imine. | Highly reactive towards alkenes. | nih.govscispace.com |

| Product | Fluorescent pyrazoline cycloadduct. | Fluorogenic, allowing for direct monitoring of the reaction. | nih.govnih.gov |

| Tunability | The activation wavelength can be shifted to longer, less harmful wavelengths. | Improved biocompatibility for in vivo applications. | nih.govnih.gov |

Chemical Design Principles: this compound as a Bioisostere

In medicinal chemistry, bioisosterism is a crucial strategy for drug design and optimization. researchgate.net It involves the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, pharmacokinetic profile, or reducing its toxicity. researchgate.netdrughunter.com The tetrazole ring, including the 1,5-disubstituted-1H-tetrazole scaffold found in this compound, is a well-established non-classical bioisostere for the carboxylic acid group. drughunter.commdpi.com

The rationale behind this bioisosteric replacement lies in the similar physicochemical properties of the tetrazole and carboxylic acid functionalities. The 5-substituted 1H-tetrazole ring has a pKa value that is comparable to that of a carboxylic acid, meaning it will also be deprotonated at physiological pH. zu.ac.ae This allows the tetrazole to mimic the interactions of a carboxylic acid with its biological target, such as forming key hydrogen bonds. drughunter.com

However, the tetrazole ring offers several advantages over a carboxylic acid. It is generally more lipophilic, which can influence a drug's ability to cross cell membranes. drughunter.com Despite this, increased lipophilicity does not always translate to better membrane permeability due to the tetrazole's ability to form strong hydrogen bonds with water, leading to a high desolvation energy. drughunter.com

The use of tetrazoles as carboxylic acid bioisosteres is a common strategy in the development of drugs for various therapeutic areas. mdpi.comzu.ac.ae For example, this replacement has been explored in the design of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target in Alzheimer's disease research. zu.ac.ae In addition to mimicking carboxylic acids, heterocyclic rings like triazoles, imidazoles, and oxadiazoles, which can be synthesized from tetrazole precursors, are also used as bioisosteres for amide bonds. drughunter.com

Table 4: this compound and its Derivatives as Bioisosteres

| Bioisosteric Replacement | Original Functional Group | Bioisostere | Key Similarities | Potential Advantages | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid Mimic | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Similar pKa, ability to act as a hydrogen bond acceptor. | Increased metabolic stability, potential for improved lipophilicity. | drughunter.commdpi.comzu.ac.ae |

| Amide Mimic | Amide (-CONH-) | Triazoles, Imidazoles, Oxadiazoles | Can mimic hydrogen bonding properties. | Enhanced metabolic stability, improved pharmacokinetic profiles. | drughunter.com |

Future Research Directions and Emerging Paradigms in 1,5 Diphenyltetrazole Chemistry

Innovative Synthetic Methodologies for Complex Derivatives

The development of novel synthetic methods is crucial for accessing complex 1,5-diphenyltetrazole derivatives with tailored properties. A significant area of future research lies in the advancement of multicomponent reactions (MCRs). The Ugi-azide four-component reaction (UA-4MCR) has already proven effective for the synthesis of 1,5-disubstituted tetrazoles (1,5-DS-T). d-nb.info Future work will likely focus on expanding the scope of this and other MCRs to incorporate a wider range of functional groups and create libraries of complex this compound-containing molecules.

Another promising avenue is the exploration of novel catalytic systems for C-N cross-coupling reactions. Copper-catalyzed methodologies have shown success in the synthesis of 2,5-disubstituted tetrazole amines from thiourea (B124793) derivatives. arabjchem.org Future research will likely investigate other transition metal catalysts and ligands to improve reaction efficiency, broaden substrate scope, and enable the synthesis of previously inaccessible derivatives. The development of one-pot and tandem reaction sequences starting from readily available precursors will also be a key focus, aiming to streamline the synthesis of complex this compound structures.

Furthermore, photochemical approaches are emerging as a powerful tool for the synthesis of tetrazole-decorated polymers. d-nb.info The light-induced thiol-ene polymerization of monomers containing 1,5-disubstituted tetrazoles opens up new possibilities for creating advanced materials. d-nb.info Future research in this area will likely explore other photo-induced polymerization techniques and the synthesis of novel monomers to create polymers with unique optical and thermal properties.

Advanced Mechanistic Investigations under Extreme Conditions

A deeper understanding of the reactivity of this compound under extreme conditions is essential for both ensuring safety and discovering novel transformations. The thermal decomposition of tetrazoles is a critical area of study due to their high nitrogen content and potential as energetic materials. researchgate.netresearchgate.net Future research will involve detailed mechanistic studies of the thermal decomposition of this compound and its derivatives under various conditions, such as in flow-vacuum systems and in the presence of different catalysts like zeolites. researchgate.net For instance, it has been noted that copper powder can lower the decomposition temperature of this compound by approximately 60 °C. researchgate.net

Investigating the behavior of this compound under high pressure and in supercritical fluids could also reveal novel reaction pathways and intermediates. These extreme environments can significantly alter reaction kinetics and selectivity, potentially leading to the formation of unique products. Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, coupled with computational modeling, will be instrumental in elucidating the complex reaction mechanisms at play under these non-classical conditions.

The photochemical reactivity of this compound, particularly the generation of nitrile imine intermediates, is another area ripe for advanced mechanistic investigation. nih.gov While the basic mechanism of photo-triggered 1,3-dipolar cycloaddition is understood, future studies will likely focus on the influence of substituents and the surrounding environment on the quantum yield and lifetime of the nitrile imine. nih.govnih.gov Understanding these factors is crucial for optimizing its use in applications like bioorthogonal chemistry. nih.gov

Development of Novel Catalytic Systems for Tetrazole Transformations

The development of new catalytic systems is a cornerstone of advancing this compound chemistry, enabling more efficient and selective transformations. While copper catalysts have been employed for C-N cross-coupling reactions to form substituted tetrazoles, there is significant scope for exploring other metal and organocatalytic systems. arabjchem.org For instance, the AlCl3/NMP system has been reported as a highly efficient catalyst for the preparation of tetrazoles via 1,3-dipolar cycloaddition of azides with nitriles. uni-graz.at Future research will likely focus on developing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and offer improved stereoselectivity in the synthesis of chiral tetrazole derivatives.

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of reusability and ease of separation. researchgate.net The use of HZSM-5 zeolite in the thermal decomposition of annelated 1,5-tetrazoles suggests the potential for these materials to catalyze other transformations of the tetrazole ring. researchgate.net Future work could involve designing and synthesizing novel porous materials with tailored active sites for specific reactions of this compound, such as ring-opening, functionalization, and cycloaddition reactions.

Furthermore, biocatalysis presents an exciting, albeit largely unexplored, frontier. The development of enzymes capable of recognizing and transforming the tetrazole ring could lead to highly selective and environmentally friendly synthetic routes. This would involve techniques such as directed evolution to engineer enzymes with the desired catalytic activity for this compound and its derivatives.

Integration with Continuous Flow Chemistry and Process Intensification

The integration of this compound synthesis and transformations with continuous flow chemistry represents a paradigm shift towards safer, more efficient, and scalable chemical manufacturing. manetco.beunito.it Continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in a contained manner. uni-graz.atunito.it The synthesis of 5-substituted 1H-tetrazoles has been successfully demonstrated in high-temperature microreactors, highlighting the potential of this technology. researchgate.netuni-graz.at

Future research will focus on developing robust and scalable continuous flow processes for the synthesis of this compound itself and its complex derivatives. This will involve optimizing reaction conditions, designing novel reactor configurations, and integrating in-line analytical techniques for real-time monitoring and control. rsc.org The ability to safely handle thermally sensitive compounds like tetrazoles and their reactive intermediates in flow reactors opens up possibilities for exploring reaction conditions that are inaccessible in traditional batch processes. researchgate.net

Process intensification, which aims to drastically improve manufacturing efficiency while reducing costs and environmental impact, is a key driver for the adoption of flow chemistry. manetco.be By combining flow chemistry with other enabling technologies such as microwave irradiation, ultrasound, and photochemistry, synergistic effects can be achieved, leading to even faster and more efficient reactions. rsc.orgfrontiersin.org The development of multi-step continuous flow syntheses, where crude product streams from one reactor are directly fed into the next, will be a major goal, ultimately leading to more sustainable and economical production of this compound-based compounds. unito.it

Predictive Computational Design for Tailored Reactivity

Predictive computational design is set to become an indispensable tool in the exploration of this compound chemistry, enabling the rational design of molecules with tailored reactivity and properties. Density Functional Theory (DFT) and other quantum mechanical methods are already being used to investigate reaction mechanisms, predict kinetic parameters, and understand the electronic structure of tetrazoles and their intermediates. researchgate.netnih.govacs.org

Future research will leverage advances in computational power and algorithm development to perform more complex and accurate simulations. This will allow for the in-silico screening of large virtual libraries of this compound derivatives to identify candidates with desired properties, such as specific absorption wavelengths for photochemical applications or optimized geometries for binding to biological targets. For example, computational studies can provide insights into the superior kinetics of certain tetrazole cycloaddition reactions, guiding the design of more efficient reactants for bioorthogonal labeling. nih.gov

The development of predictive models for wavelength-dependent photochemical reactivity and selectivity will be particularly impactful. researchgate.net By understanding how the molecular structure of this compound derivatives influences their photochemical behavior, it will be possible to design molecules that can be selectively activated by specific wavelengths of light. qut.edu.au This has significant implications for applications in photolithography, data storage, and targeted drug delivery. The ultimate goal is to create a comprehensive computational framework that can accurately predict the outcome of a given reaction, thereby accelerating the discovery and development of new this compound-based technologies.

Exploration in Responsive Materials and Smart Chemical Systems

The unique chemical properties of the this compound moiety make it a promising building block for the development of responsive materials and smart chemical systems. These materials can undergo a change in their physical or chemical properties in response to external stimuli such as light, heat, or pH. specificpolymers.comustc.edu.cn

A key area of future research is the incorporation of this compound into polymer architectures to create photoresponsive materials. d-nb.infospecificpolymers.com The photo-induced cleavage of the tetrazole ring to form a highly reactive nitrile imine can be harnessed to trigger changes in polymer properties, such as solubility, shape, or adhesion. nih.govqut.edu.au For example, this "photoclick" chemistry can be used for the light-induced crosslinking of polymers to form hydrogels or for the functionalization of surfaces with specific biomolecules. scielo.br The synthesis of polymers decorated with 1,5-disubstituted tetrazoles via techniques like thiol-ene polymerization is a step in this direction. d-nb.info

The development of dual- or multi-responsive systems, where this compound is combined with other stimulus-responsive groups, will lead to more sophisticated smart materials. researchgate.net For instance, a material that responds to both light and temperature could have applications in advanced sensors or actuators. mdpi.com Furthermore, the integration of this compound into self-assembling systems, such as block copolymers or nanoparticles, could lead to the creation of "smart" drug delivery vehicles that release their cargo in response to a specific light trigger. nih.gov The exploration of these concepts will pave the way for a new generation of intelligent materials with applications in fields ranging from biomedicine to electronics. mdpi.com

Interactive Data Table: Research Directions in this compound Chemistry

| Research Area | Key Focus | Emerging Techniques/Concepts | Potential Applications |

|---|---|---|---|

| Innovative Synthetic Methodologies | Accessing complex derivatives with tailored properties. | Multicomponent reactions (e.g., UA-4MCR), novel catalytic systems for C-N cross-coupling, photochemical polymerization. | Functional materials, pharmaceutical intermediates, molecular probes. |

| Advanced Mechanistic Investigations | Understanding reactivity under extreme conditions. | Flow-vacuum pyrolysis, high-pressure studies, in-situ spectroscopy, computational modeling. | Improved safety protocols, discovery of novel transformations, energetic materials research. |

| Novel Catalytic Systems | Improving reaction efficiency, selectivity, and scope. | Heterogeneous catalysts (zeolites, MOFs), organocatalysis, biocatalysis (directed evolution). | Greener synthesis, asymmetric synthesis, specialized chemical production. |

| Continuous Flow Chemistry | Safer, more efficient, and scalable manufacturing. | Microreactors, process intensification, integration with enabling technologies (microwaves, photochemistry). | Industrial-scale production, synthesis of hazardous intermediates, automated synthesis. |

| Predictive Computational Design | Rational design of molecules with desired properties. | Density Functional Theory (DFT), in-silico screening, modeling of photochemical reactivity. | Tailored photosensitizers, optimized reactants for bioorthogonal chemistry, accelerated materials discovery. |

| Responsive Materials & Smart Systems | Creating materials that respond to external stimuli. | Photoresponsive polymers, "photoclick" chemistry, dual-responsive systems, self-assembly. | Smart coatings, targeted drug delivery, sensors, actuators, tissue engineering. |

Q & A

Basic Research Questions